N-(3-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
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Description
N-(3-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H13Cl3N2OS and its molecular weight is 459.77. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(3-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have shown promise in anticancer research. A study by Ravinaik et al. (2021) demonstrated that similar benzamide derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which showed promising anticancer activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).
Antimicrobial and Antifungal Properties
The compound and its derivatives have been investigated for their antimicrobial and antifungal properties. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which showed significant growth inhibitory effects against various bacterial and fungal strains, highlighting the potential of these compounds in antimicrobial therapy (Bikobo et al., 2017).
Corrosion Inhibition
In the field of engineering, derivatives of this compound have been evaluated for their potential as corrosion inhibitors. Yadav et al. (2015) explored the effectiveness of thiazole derivatives in inhibiting corrosion of oil-well tubular steel in hydrochloric acid solution, demonstrating their potential in industrial applications (Yadav et al., 2015).
Material Science Applications
In material science, these compounds have applications in the synthesis of supramolecular gelators. Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior, contributing to the development of new materials with potential applications in various fields (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2OS/c23-16-2-1-3-17(11-16)26-21(28)13-4-6-14(7-5-13)22-27-20(12-29-22)15-8-9-18(24)19(25)10-15/h1-12H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPQJQCQHYFKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.